ethyl (3Z)-3-[(2-fluorophenyl)hydrazinylidene]-7-imino-2-oxo-1H-pyrazolo[1,5-a]pyrimidine-6-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (3Z)-3-[(2-fluorophenyl)hydrazinylidene]-7-imino-2-oxo-1H-pyrazolo[1,5-a]pyrimidine-6-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of pyrazolopyrimidines and has been studied for its biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of Ethyl (ethyl (3Z)-3-[(2-fluorophenyl)hydrazinylidene]-7-imino-2-oxo-1H-pyrazolo[1,5-a]pyrimidine-6-carboxylate)-3-[(2-fluorophenyl)hydrazinylidene]-7-imino-2-oxo-1H-pyrazolo[1,5-a]pyrimidine-6-carboxylate involves the inhibition of various enzymes and pathways involved in the development and progression of diseases. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It also inhibits the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
Ethyl (ethyl (3Z)-3-[(2-fluorophenyl)hydrazinylidene]-7-imino-2-oxo-1H-pyrazolo[1,5-a]pyrimidine-6-carboxylate)-3-[(2-fluorophenyl)hydrazinylidene]-7-imino-2-oxo-1H-pyrazolo[1,5-a]pyrimidine-6-carboxylate has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. It also induces apoptosis, a process of programmed cell death, in cancer cells. In addition, it has been shown to improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Ethyl (ethyl (3Z)-3-[(2-fluorophenyl)hydrazinylidene]-7-imino-2-oxo-1H-pyrazolo[1,5-a]pyrimidine-6-carboxylate)-3-[(2-fluorophenyl)hydrazinylidene]-7-imino-2-oxo-1H-pyrazolo[1,5-a]pyrimidine-6-carboxylate in lab experiments is its potential therapeutic applications in various diseases. It is also relatively easy to synthesize and has been shown to exhibit low toxicity. However, one limitation is the lack of clinical data on its safety and efficacy in humans.
Zukünftige Richtungen
There are several future directions for the research on Ethyl (ethyl (3Z)-3-[(2-fluorophenyl)hydrazinylidene]-7-imino-2-oxo-1H-pyrazolo[1,5-a]pyrimidine-6-carboxylate)-3-[(2-fluorophenyl)hydrazinylidene]-7-imino-2-oxo-1H-pyrazolo[1,5-a]pyrimidine-6-carboxylate. One potential direction is the development of more potent derivatives with improved therapeutic efficacy. Another direction is the evaluation of its potential as a treatment for other diseases such as multiple sclerosis and rheumatoid arthritis. In addition, further studies are needed to evaluate its safety and efficacy in humans.
Synthesemethoden
The synthesis of Ethyl (ethyl (3Z)-3-[(2-fluorophenyl)hydrazinylidene]-7-imino-2-oxo-1H-pyrazolo[1,5-a]pyrimidine-6-carboxylate)-3-[(2-fluorophenyl)hydrazinylidene]-7-imino-2-oxo-1H-pyrazolo[1,5-a]pyrimidine-6-carboxylate involves the reaction of 2-fluorobenzaldehyde with hydrazine hydrate to form 2-fluorobenzaldehyde hydrazine. This intermediate is then reacted with ethyl acetoacetate and ammonium acetate to form the final product.
Wissenschaftliche Forschungsanwendungen
Ethyl (ethyl (3Z)-3-[(2-fluorophenyl)hydrazinylidene]-7-imino-2-oxo-1H-pyrazolo[1,5-a]pyrimidine-6-carboxylate)-3-[(2-fluorophenyl)hydrazinylidene]-7-imino-2-oxo-1H-pyrazolo[1,5-a]pyrimidine-6-carboxylate has been studied for its potential therapeutic applications in various diseases. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties. Studies have also been conducted to evaluate its potential as a treatment for Alzheimer's disease and Parkinson's disease.
Eigenschaften
Molekularformel |
C15H13FN6O3 |
---|---|
Molekulargewicht |
344.3 g/mol |
IUPAC-Name |
ethyl (3Z)-3-[(2-fluorophenyl)hydrazinylidene]-7-imino-2-oxo-1H-pyrazolo[1,5-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C15H13FN6O3/c1-2-25-15(24)8-7-18-13-11(14(23)21-22(13)12(8)17)20-19-10-6-4-3-5-9(10)16/h3-7,17,19H,2H2,1H3,(H,21,23)/b17-12?,20-11- |
InChI-Schlüssel |
BURASCLQPJLPDU-AQXMMVLFSA-N |
Isomerische SMILES |
CCOC(=O)C1=CN=C2/C(=N/NC3=CC=CC=C3F)/C(=O)NN2C1=N |
SMILES |
CCOC(=O)C1=CN=C2C(=NNC3=CC=CC=C3F)C(=O)NN2C1=N |
Kanonische SMILES |
CCOC(=O)C1=CN=C2C(=NNC3=CC=CC=C3F)C(=O)NN2C1=N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.